In Vitro Cytotoxicity: 20.5-Fold Lower Than Ioversol API in HUVEC Cells
In head-to-head in vitro cytotoxicity testing against human umbilical vein endothelial cells (HUVEC), 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid (Ioversol Impurity 24) exhibited an IC₅₀ of 178.6 μM, compared with an IC₅₀ of 8.7 μM for the ioversol active pharmaceutical ingredient . This represents an approximately 20.5-fold lower cytotoxic potency, indicating that this process impurity is substantially less acutely cytotoxic than the parent drug substance in this vascular endothelial model .
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against HUVEC cells |
|---|---|
| Target Compound Data | IC₅₀ = 178.6 μM |
| Comparator Or Baseline | Ioversol API: IC₅₀ = 8.7 μM |
| Quantified Difference | 20.5-fold lower cytotoxicity (178.6 / 8.7 = 20.5×) |
| Conditions | HUVEC (human umbilical vein endothelial cell) in vitro cytotoxicity assay; conditions as reported by Moxin Chemicals analytical data package |
Why This Matters
This quantitative safety margin supports the ICH Q3A single-impurity limit of ≤0.1% and informs toxicological risk assessment during ANDA submission and process validation, demonstrating that the impurity does not pose disproportionate safety risk relative to the API.
